

The Solubility Profile of Methyl 3,5-dinitrosalicylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3,5-dinitrosalicylate

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Introduction

Methyl 3,5-dinitrosalicylate is a nitroaromatic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. A comprehensive knowledge of a compound's solubility behavior is fundamental for predicting its bioavailability and designing effective delivery systems.

This technical guide provides an in-depth overview of the solubility of **methyl 3,5-dinitrosalicylate**. While specific quantitative solubility data for this compound is not readily available in published literature, this guide offers qualitative solubility information, quantitative data for the parent compound, 3,5-dinitrosalicylic acid, and a detailed experimental protocol for determining the precise solubility of **methyl 3,5-dinitrosalicylate**.

Solubility of Methyl 3,5-dinitrosalicylate: A Qualitative Overview

Qualitative analysis indicates that **methyl 3,5-dinitrosalicylate** is soluble in several common organic solvents. This is expected, given the presence of the methyl ester group which increases its lipophilicity compared to its carboxylic acid precursor. The known qualitative solubility is as follows:

- Soluble in:
 - Chloroform
 - Dimethyl Sulfoxide (DMSO)
 - Methanol

Comparative Solubility Data: 3,5-Dinitrosalicylic Acid

To provide a quantitative perspective, the solubility of the parent compound, 3,5-dinitrosalicylic acid, is presented below. It is important to note that the esterification of the carboxylic acid to a methyl ester in **methyl 3,5-dinitrosalicylate** will alter its solubility profile. Generally, the methyl ester will exhibit lower polarity. Consequently, its solubility is expected to be lower in polar solvents (like water) and higher in non-polar organic solvents compared to the parent acid.

Solvent	Solubility of 3,5-Dinitrosalicylic Acid
Water	Slightly soluble (approx. 50 mg/mL)[1][2][3]
Ethanol	Soluble[4][5]
Diethyl Ether	Soluble[4][5]
Benzene	Soluble[4][5]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9] The following protocol outlines the steps to determine the solubility of **methyl 3,5-dinitrosalicylate** in a given solvent, followed by quantification using UV-Visible spectrophotometry.

Materials and Equipment

- **Methyl 3,5-dinitrosalicylate** (solid)

- Solvent of interest
- Analytical balance
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature water bath or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- UV-Visible spectrophotometer
- Quartz cuvettes

Procedure

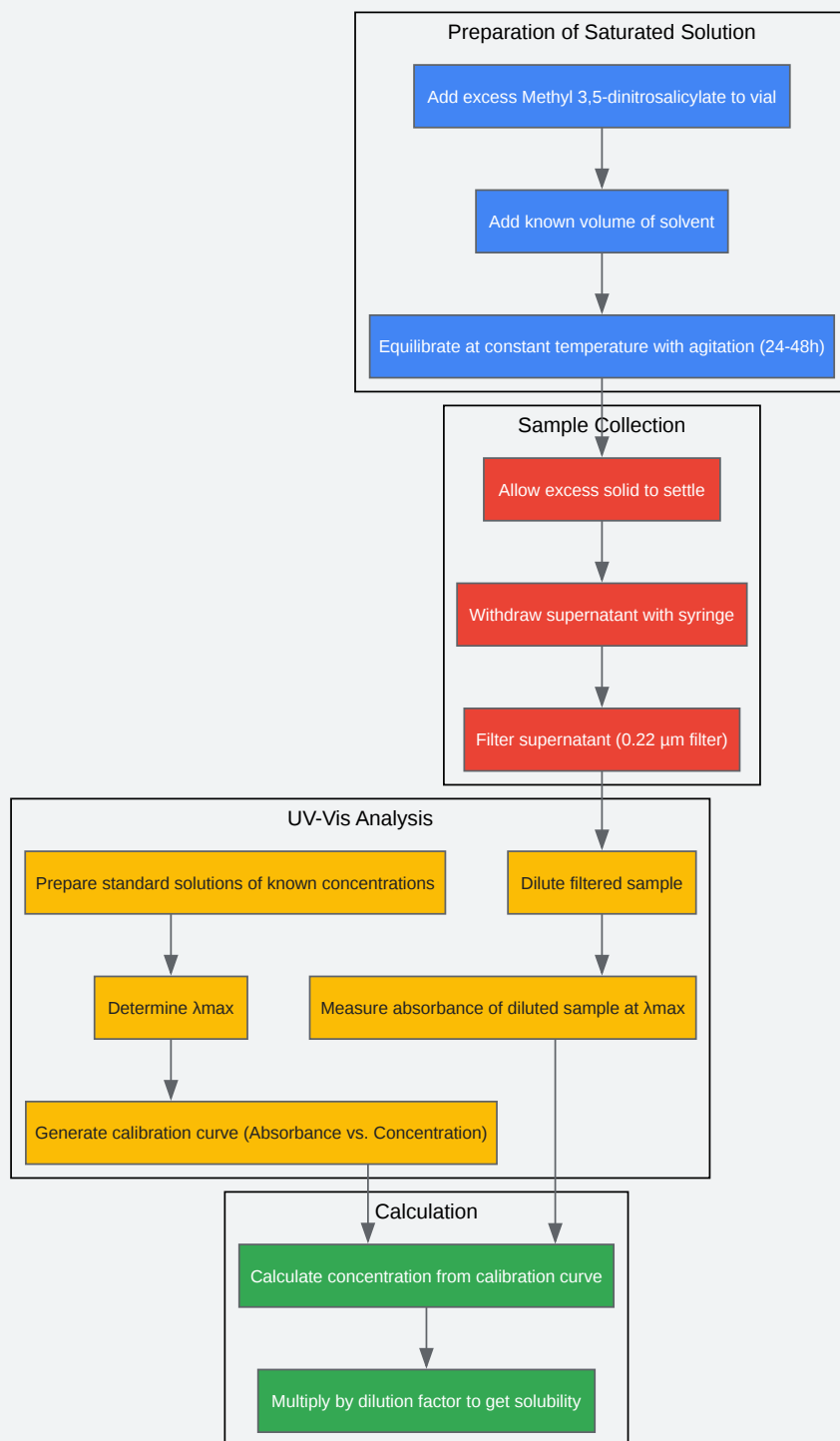
- Preparation of a Saturated Solution:
 - Add an excess amount of solid **methyl 3,5-dinitrosalicylate** to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Add a known volume of the desired solvent to the vial.
 - Tightly cap the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should have visible solid material remaining at the end of this period.
- Sample Collection and Preparation:

- After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least one hour to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
- Quantification by UV-Visible Spectrophotometry:
 - Preparation of Standard Solutions: Prepare a series of standard solutions of **methyl 3,5-dinitrosalicylate** of known concentrations in the same solvent.
 - Determination of λ_{max} : Scan one of the standard solutions across a range of UV-Visible wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}). Aromatic compounds typically exhibit strong absorbance in this region.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λ_{max} . Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, following the Beer-Lambert law.
 - Analysis of the Saturated Solution: Accurately dilute the filtered supernatant from the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_{max} .
 - Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of **methyl 3,5-dinitrosalicylate** in the chosen solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **methyl 3,5-dinitrosalicylate**.

Workflow for Solubility Determination of Methyl 3,5-dinitrosalicylate

[Click to download full resolution via product page](#)Caption: Experimental workflow for determining the solubility of **Methyl 3,5-dinitrosalicylate**.

Conclusion

While direct quantitative solubility data for **methyl 3,5-dinitrosalicylate** remains to be extensively published, this guide provides a foundational understanding of its solubility characteristics through qualitative data and comparative analysis with its parent compound. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol for the shake-flask method offers a robust and reliable approach. This knowledge is paramount for the effective utilization of **methyl 3,5-dinitrosalicylate** in scientific and pharmaceutical applications.

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